2-Furamide-3,4,5-D3
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Overview
Description
2-Furamide-3,4,5-D3 is a deuterated compound of 2-Furamide-3,4,5. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C5H2D3NO2, and it has a molecular weight of 114.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide-3,4,5-D3 involves the incorporation of deuterium atoms into the 2-Furamide-3,4,5 molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve high chemical purity .
Chemical Reactions Analysis
Types of Reactions
2-Furamide-3,4,5-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Furamide-3,4,5-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Furamide-3,4,5-D3 involves its incorporation into biological or chemical systems where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
Similar Compounds
2-Furamide-3,4,5: The non-deuterated version of the compound.
Furan-2-carboxamide: A structurally similar compound without deuterium labeling.
Uniqueness
2-Furamide-3,4,5-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where accurate tracing of molecular pathways is essential .
Properties
Molecular Formula |
C5H5NO2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
3,4,5-trideuteriofuran-2-carboxamide |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)/i1D,2D,3D |
InChI Key |
TVFIYRKPCACCNL-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)N)[2H] |
Canonical SMILES |
C1=COC(=C1)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.